molecular formula C17H17ClN2O4S B2797602 2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid CAS No. 380193-38-4

2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid

Cat. No.: B2797602
CAS No.: 380193-38-4
M. Wt: 380.84
InChI Key: FXETVTWUADLWHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4-phenylpiperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid is unique due to the presence of the phenyl group attached to the piperazine ring. This structural feature can influence its binding affinity and specificity towards certain molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-chloro-5-(4-phenylpiperazin-1-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-16-7-6-14(12-15(16)17(21)22)25(23,24)20-10-8-19(9-11-20)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXETVTWUADLWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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